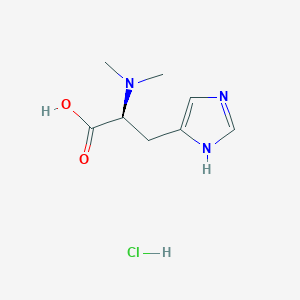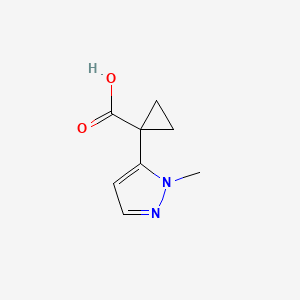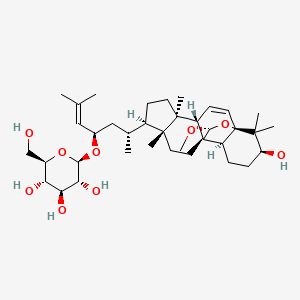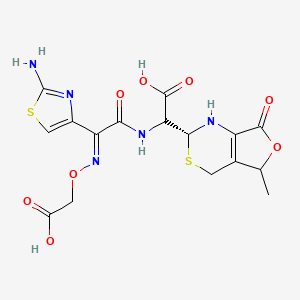
Pus9XN5npl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pus9XN5npl involves multiple steps, starting with the preparation of the quinoline intermediate. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the quinoline intermediate using a cyclopropyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclopropanation step and high-pressure reactors for the final coupling reaction to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pus9XN5npl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Pus9XN5npl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic properties
Wirkmechanismus
The mechanism of action of Pus9XN5npl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the cyclopropyl group enhances its binding affinity to certain proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-((1E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)ethenyl)-5,6-dihydro-2H-pyran-2-one
- Quinoline derivatives : Compounds with similar quinoline cores but different substituents.
- Cyclopropyl-containing compounds : Molecules with cyclopropyl groups attached to different aromatic systems .
Uniqueness
Pus9XN5npl stands out due to its unique combination of a quinoline moiety and a cyclopropyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
148516-15-8 |
|---|---|
Molekularformel |
C25H20FNO2 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(2S)-2-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C25H20FNO2/c26-18-12-10-16(11-13-18)24-20-5-1-2-6-22(20)27-25(17-8-9-17)21(24)15-14-19-4-3-7-23(28)29-19/h1-3,5-7,10-15,17,19H,4,8-9H2/b15-14+/t19-/m0/s1 |
InChI-Schlüssel |
MFFUQPAEKQJJQL-IQGVVSCOSA-N |
Isomerische SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4CC=CC(=O)O4)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC=CC(=O)O4)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15293373.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)

![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)

![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)





